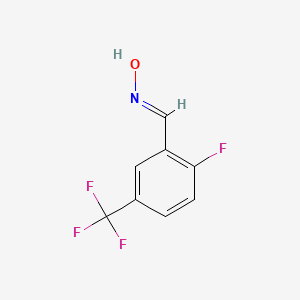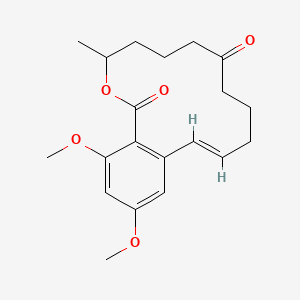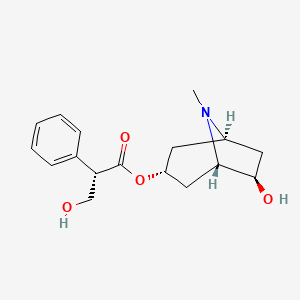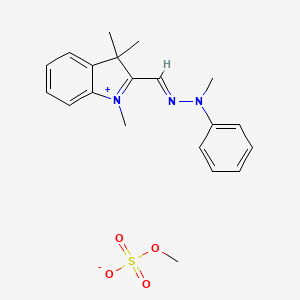
Basic Yellow 51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Basic Yellow 51, also known as C.I. This compound, is a cationic dye with the molecular formula C20H25N3O4S and a molecular weight of 403.5 g/mol . This compound is primarily used in the dyeing and printing of acrylic fibers and their blends, as well as in the coloring of modified polyester and paper . It is known for its bright yellow color and high fluorescence under ultraviolet light .
准备方法
Synthetic Routes and Reaction Conditions
Basic Yellow 51 is synthesized through the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with aniline, followed by quaternization with dimethyl sulfate . The reaction conditions typically involve:
Condensation: The reaction between 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde and aniline.
Quaternization: The resulting product is treated with dimethyl sulfate to form the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then processed into either powder or liquid form for various applications .
化学反应分析
Types of Reactions
Basic Yellow 51 undergoes several types of chemical reactions, including:
Substitution: Involves the replacement of functional groups within the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include carboxylic acids and catalysts such as electrodes or quartz.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically result in the formation of less toxic substances such as water or carbon dioxide .
科学研究应用
Basic Yellow 51 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Basic Yellow 51 involves its interaction with specific molecular targets and pathways. In the context of dyeing and printing, the dye molecules bind to the fibers through electrostatic interactions and hydrogen bonding. In biological applications, the dye binds to specific biomolecules, allowing for their visualization under ultraviolet light .
相似化合物的比较
Basic Yellow 51 can be compared with other similar cationic dyes, such as:
Basic Yellow 40: Another cationic dye used for similar applications but with different fluorescence properties.
Basic Yellow 28: Known for its use in textile dyeing and printing, with slightly different chemical properties.
This compound is unique due to its high fluorescence and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes .
属性
CAS 编号 |
60568-41-4 |
|---|---|
分子式 |
C20H25N3O4S |
分子量 |
403.5 g/mol |
IUPAC 名称 |
methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
LPQMOFIXRVVOSF-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


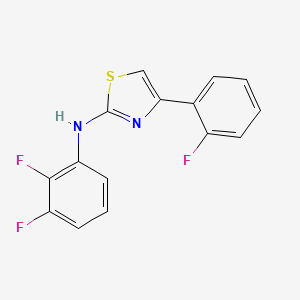
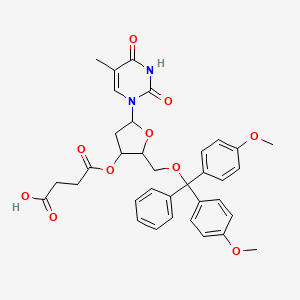
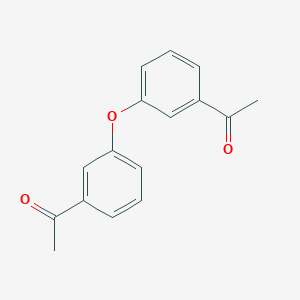
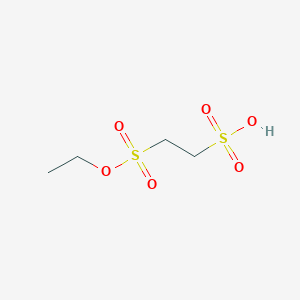
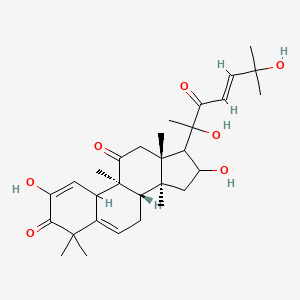
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
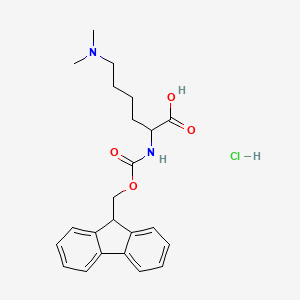
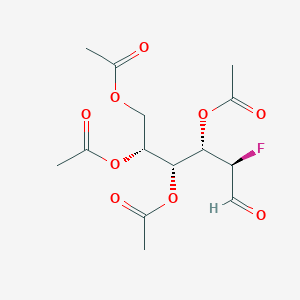
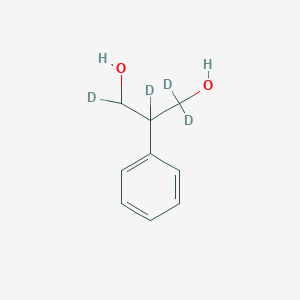
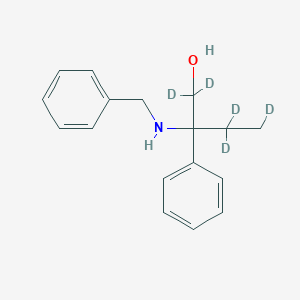
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
